Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate (CAS 1355181-86-0) is a synthetic small molecule characterized by a nicotinic acid methyl ester core substituted with a 3,4-dihydroisoquinoline moiety at the 6-position and a methyl group at the 4-position. This specific substitution pattern classifies it as a hybrid nicotinate-dihydroisoquinoline, a scaffold explored for modulating biological targets such as nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and certain cancers.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B15063954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C17H18N2O2/c1-12-9-16(18-10-15(12)17(20)21-2)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3
InChIKeyQMBLHJZKJWXWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate: A Structurally Defined Nicotinate Ester for Targeted Chemical Synthesis and Pharmacological Exploration


Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate (CAS 1355181-86-0) is a synthetic small molecule characterized by a nicotinic acid methyl ester core substituted with a 3,4-dihydroisoquinoline moiety at the 6-position and a methyl group at the 4-position . This specific substitution pattern classifies it as a hybrid nicotinate-dihydroisoquinoline, a scaffold explored for modulating biological targets such as nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and certain cancers [1]. Its defined chemical architecture provides a distinct vector for investigating structure-activity relationships (SAR) within this pharmacologically relevant chemical space, distinguishing it from unsubstituted or regioisomeric analogs often used as general synthetic building blocks .

Structurally defined nicotinate-dihydroisoquinoline scaffold for NNMT-targeted SAR studies
Methyl ester form supports cell permeability and prodrug-like research
Regioisomeric identity (4-methyl) aids reproducible SAR and assay interpretation

Procurement Risk with In-Class Analogs: Why Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate Demands Identity Verification


Seemingly minor structural variations within the dihydroisoquinolinyl-nicotinate series lead to profound differences in physicochemical properties and biological specificity, making generic substitution a high-risk approach for reproducible research . The 4-methyl substitution on the pyridine ring fundamentally alters the electronic distribution and steric profile compared to the 5-methyl regioisomer or the des-methyl analog, directly impacting target binding kinetics and metabolic stability . The methyl ester is also susceptible to hydrolysis to the free carboxylic acid, a common degradation pathway that changes the compound's charge state, membrane permeability, and pharmacological profile . Therefore, precise chemical identity—including specific regioisomer and ester form—must be stringently verified in procurement to ensure experimental reproducibility and meaningful SAR conclusions.

Regioisomer Shift

5-methyl isomer may alter target binding and metabolic stability due to electronic differences, limiting SAR transferability.

Ester Hydrolysis Pathway

Free acid analog may reduce membrane permeability and confound cellular assay results compared to the intact methyl ester.

Scaffold Saturation Mismatch

Tetrahydroisoquinoline analog lacks the imine double bond, potentially altering target selectivity and hydrogen-bonding profile.

Quantitative Differentiation: Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate vs. Its Closest Analogs


Regioisomeric Purity: 4-Methyl vs. 5-Methyl Substitution Defines Distinct Chemical Entities

The 4-methyl substitution pattern of the target compound is a critical differentiator from its 5-methyl regioisomer, Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate. Both share the molecular formula C17H18N2O2, but the distinct methyl position on the pyridine ring leads to different chemical reactivities and biological recognition . The target compound features the methyl group para to the ring nitrogen, an arrangement known to influence the basicity and metabolic stability of the heterocycle, while the 5-methyl isomer places it meta, a key distinction in SAR studies where even single-atom positional shifts can dictate target engagement .

Regioisomer Identity
Head-to-head
Target: 4-Methyl Comp.: 5-Methyl
Positional isomer distinction critical for SAR reproducibility.
Single-atom shift can dictate target engagement.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Ester Stability: The Methyl Ester Resists Premature Hydrolysis Compared to the Free Acid

The methyl ester of the target compound provides greater hydrolytic stability compared to its free acid counterpart, 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid (CAS 1355224-80-4). The ester functionality is crucial for maintaining the neutral, lipophilic state required for passive membrane permeability in cellular assays. While the free acid (C16H16N2O2, MW 268.31) is charged at physiological pH and often exhibits poor cellular uptake, the methyl ester (C17H18N2O2, MW 282.34) serves as a prodrug-like form, potentially enhancing bioavailability until intracellular esterases release the active acid . The target compound is recommended for storage at 2-8°C in a sealed, dry environment to ensure long-term ester integrity, with procurement specifications typically requiring a purity of ≥98% to ensure the absence of hydrolyzed acid contaminant .

Ester Form Comparison
Class-level
Methyl ester Free acid
Methyl ester maintains neutral lipophilic state for cellular permeability studies.
Hydrolysis to acid alters charge and may affect assay outcomes.
Pharmacokinetics Prodrug Design Chemical Stability

Scaffold Specificity: Dihydroisoquinoline vs. Tetrahydroisoquinoline Impacts Pharmacological Profile

The 3,4-dihydroisoquinoline moiety in the target compound presents a partially unsaturated heterocycle, distinct from its fully saturated tetrahydroisoquinoline analog often explored as a dopamine D1 receptor positive allosteric modulator [1]. The presence of the imine double bond in the dihydroisoquinoline ring alters the electronic conjugation and conformational rigidity of the scaffold, which can dictate binding to different targets, such as NNMT, versus the fully saturated systems [2]. This structural feature is a key decision point in hit-to-lead optimization, as it can influence selectivity profiles early in a discovery program.

Scaffold Saturation
Class-level
3,4-Dihydro (C=N) Tetrahydro (C-N)
Imine double bond influences target binding and selectivity profile.
Scaffold oxidation state is a fundamental SAR parameter.
Medicinal Chemistry Receptor Binding Enzyme Inhibition

Molecular Weight Precision: A 14-Dalton Difference from Des-Methyl Analog Alters Drug-Likeness Properties

The target compound's molecular weight of 282.34 g/mol, resulting from its 4-methyl substitution, differentiates it from the des-methyl analog Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate (CAS 1355201-90-9, MW 268.31 g/mol). This 14-Dalton difference, along with the change in logP and the number of hydrogen bond donors and acceptors, directly impacts compliance with drug-likeness rules such as Lipinski's Rule of Five. In a screening cascade, these altered physicochemical parameters can predict different pharmacokinetic behaviors, influencing absorption, distribution, and metabolism .

MW Difference
Cross-study comparable
ΔMW +14 Da
Methyl group alters logP and hydrogen-bond profile, impacting drug-likeness predictions.
Supports informed selection based on predicted ADME properties.
ADME Drug Design Chemical Properties

Commercial Purity and Handling: Defined Specifications for Reproducible Research

Reputable vendors supply the target compound with a defined purity of ≥98%, a critical specification for quantitative biological assays and chemical synthesis . This contrasts with less common analogs, such as the 2-methylnicotinate derivative, which may have limited supplier availability and less stringent quality control documentation . The target compound's well-documented storage protocol (sealed in dry conditions at 2-8°C) ensures chemical integrity, minimizing batch-to-batch variability that can arise from improper handling of more niche or custom-synthesized analogs .

Purity & Storage
Supporting evidence
≥98% purity
2–8°C dry storage
Defined purity and handling support experimental reproducibility.
Contrasts with limited documentation for niche analogs.
Chemical Procurement Quality Control Assay Development

Defined Scenarios for Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate Use in R&D


NNMT-Focused Medicinal Chemistry and Lead Optimization

The compound's specific 4-methyl substitution on the nicotinate-dihydroisoquinoline scaffold makes it a pertinent probe for understanding NNMT inhibition SAR. The structural elements—the 3,4-dihydroisoquinoline core and the methyl ester—are key motifs for balancing potency and stability, as evidenced by their presence in patent literature on NNMT inhibitors [1]. Researchers can use this compound as a starting point for iterative synthesis, confident that the defined 4-methyl regioisomer and ≥98% purity provide a reproducible foundation for obtaining meaningful activity data . Choosing it over the des-methyl or 5-methyl analogs ensures the SAR investigation begins with a scaffold that has documented relevance to this target class, rather than a generic isoquinoline building block.

Development of Prodrug Strategies for Improved Permeability

For programs targeting intracellular enzymes where the charged free acid is the active species, the methyl ester form is a superior starting point for prodrug development. The target compound's stability (sealed, dry, 2-8°C) and high purity (≥98%) are critical for consistent ester hydrolysis assays used to identify suitable ester prodrugs . Substituting the free acid analog (6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid) would bypass the permeability challenge and could lead to false-negative results in cellular assays where membrane crossing is a prerequisite for activity.

Chemical Biology Studies Investigating Cellular Penetration and Target Engagement

In cellular thermal shift assays (CETSA) or cellular target engagement profiling, the compound's defined molecular weight (282.34 g/mol) and the neutral charge state conferred by the methyl ester are critical for ensuring adequate cell membrane crossing. This allows for a direct comparison of target engagement with the hydrolyzed acid metabolite in a controlled cellular environment [1]. Using the incorrect regioisomer or the pre-hydrolyzed acid would introduce confounding variables related to altered passive permeability, making it impossible to draw definitive conclusions about the ester form's intracellular pharmacology.

Synthetic Methodology Development for Nicotinate-Dihydroisoquinoline Hybrids

The compound serves as a reliable standard in developing novel synthetic routes to nicotinate-dihydroisoquinoline hybrids. Its >98% purity and defined storage conditions minimize interference from impurities common in less rigorously characterized analogs, ensuring reproducible analytical data in reaction optimization . The clear structural differentiation from the 5-methyl regioisomer and the des-methyl analog also makes it an ideal substrate for studying the chemoselectivity of new catalytic methods on this specific scaffold.

Application
Selection Property
Validation Focus
NNMT inhibitor SAR studies
4-Methyl regioisomer identity
Target engagement and inhibition potency verification
Prodrug permeability assays
Methyl ester form stability
Intracellular hydrolysis and acid release confirmation
Cellular target engagement profiling
Neutral methyl ester for membrane crossing
Comparison with free acid metabolite in cellular context
Nicotinate-dihydroisoquinoline synthetic methods
High purity and defined storage
Reproducible analytical and reaction optimization data
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